TFA-ap-dC

Description

BenchChem offers high-quality TFA-ap-dC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TFA-ap-dC including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

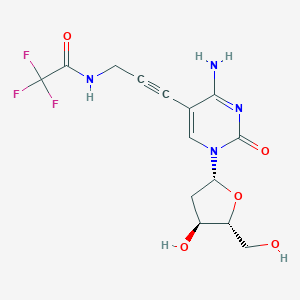

N-[3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLUSVKQOCPUNW-IVZWLZJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to TFA-ap-dC: A Modified Nucleoside for Advanced Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of nucleic acid chemistry and therapeutic development, the site-specific modification of oligonucleotides is of paramount importance. These modifications are instrumental in introducing novel functionalities, such as fluorescent labels, cross-linking agents, or handles for conjugation to other molecules like peptides, antibodies, or drugs. One such critical building block is TFA-ap-dC , a modified deoxycytidine phosphoramidite that enables the incorporation of a reactive primary amine into a growing DNA chain. This guide provides a comprehensive overview of TFA-ap-dC, its chemical structure, synthesis, and applications in the life sciences.

What is TFA-ap-dC?

TFA-ap-dC is the common abbreviation for 5'-(Dimethoxytrityl)-5-[N-(trifluoroacetylamino-3-prop-1-ynyl)]-2'-deoxycytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . It is a chemically modified nucleoside phosphoramidite, a key reagent used in automated solid-phase oligonucleotide synthesis.

Let's break down its name to understand its structure:

-

dC (2'-deoxycytidine): This forms the core of the molecule, consisting of a cytosine base linked to a 2'-deoxyribose sugar.

-

ap (aminopropynyl): A three-carbon propargyl linker with a terminal amine group is attached to the C5 position of the cytosine base. This linker extends from the major groove of the DNA double helix, making the terminal amine accessible for further reactions.

-

TFA (trifluoroacetyl): The terminal primary amine of the propynyl linker is protected by a trifluoroacetyl group. This protecting group is base-labile and can be removed under standard oligonucleotide deprotection conditions to reveal the reactive primary amine.

-

5'-(Dimethoxytrityl) (DMT): The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl group. This acid-labile group is crucial for the stepwise, 3'-to-5' synthesis of oligonucleotides.

-

3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: This reactive group at the 3'-hydroxyl position of the deoxyribose sugar enables the coupling of the nucleoside to the growing oligonucleotide chain during solid-phase synthesis.

Chemical Structure

The chemical structure of TFA-ap-dC is as follows:

Caption: Chemical structure of TFA-ap-dC phosphoramidite.

Physicochemical Properties

| Property | Value |

| Full Chemical Name | 5'-(Dimethoxytrityl)-5-[N-(trifluoroacetylamino-3-prop-1-ynyl)]-2'-deoxycytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| Molecular Formula | C₅₀H₅₉F₃N₆O₈P |

| Molecular Weight | 983.01 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in acetonitrile, dichloromethane |

| Storage | -20°C under inert atmosphere |

Experimental Protocols

Synthesis of TFA-ap-dC Phosphoramidite

The synthesis of TFA-ap-dC phosphoramidite is a multi-step process that typically starts from a protected 5-iodo-2'-deoxycytidine. The key steps involve a Sonogashira cross-coupling reaction to introduce the aminopropynyl linker, followed by protection of the functional groups and phosphitylation of the 3'-hydroxyl group.

1. Sonogashira Coupling:

-

Reactants: 5'-DMT-5-iodo-2'-deoxycytidine, N-propargyltrifluoroacetamide, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), CuI (copper(I) iodide), triethylamine.

-

Procedure: To a solution of 5'-DMT-5-iodo-2'-deoxycytidine in anhydrous DMF, N-propargyltrifluoroacetamide, triethylamine, CuI, and Pd(PPh₃)₄ are added under an inert atmosphere (e.g., argon). The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 5'-DMT-5-[N-(trifluoroacetylamino-3-prop-1-ynyl)]-2'-deoxycytidine.

2. Phosphitylation:

-

Reactants: 5'-DMT-5-[N-(trifluoroacetylamino-3-prop-1-ynyl)]-2'-deoxycytidine, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA).

-

Procedure: The product from the previous step is dissolved in anhydrous dichloromethane under an argon atmosphere. DIPEA is added, and the solution is cooled to 0°C. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise, and the reaction is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by flash chromatography on silica gel (pre-treated with triethylamine) to yield the final TFA-ap-dC phosphoramidite as a white foam.

Caption: Synthetic workflow for TFA-ap-dC phosphoramidite.

Incorporation into Oligonucleotides and Deprotection

TFA-ap-dC is used in standard automated oligonucleotide synthesizers. It is dissolved in anhydrous acetonitrile and coupled to the growing DNA chain with a slightly extended coupling time compared to standard nucleosides to ensure high efficiency.

After synthesis, the oligonucleotide is cleaved from the solid support and deprotected using aqueous ammonia or a mixture of aqueous ammonia and methylamine. During this step, the cyanoethyl phosphate protecting groups, the protecting groups on the nucleobases, and the trifluoroacetyl group on the aminopropynyl linker are removed. The DMT group is typically removed in a final acidic step.

Applications in Research and Drug Development

The primary application of TFA-ap-dC is to introduce a primary amine into a specific site within a synthetic oligonucleotide. This amine serves as a versatile chemical handle for a wide range of post-synthetic modifications, including:

-

Labeling with Fluorophores: The amine can be readily conjugated to NHS esters of fluorescent dyes (e.g., fluorescein, cyanine dyes) for use in applications such as fluorescence in situ hybridization (FISH), real-time PCR, and fluorescence resonance energy transfer (FRET) studies.

-

Attachment of Biotin: Biotin can be attached to the amine for use in affinity purification, immobilization of the oligonucleotide on streptavidin-coated surfaces, and various detection assays.

-

Conjugation to Peptides and Proteins: The amine can be used to form stable amide bonds with carboxyl groups on peptides or proteins, creating oligonucleotide-peptide/protein conjugates for studying protein-DNA interactions or for targeted delivery.

-

Development of Aptamer-Drug Conjugates (ApDCs): In the field of drug development, aptamers (short, single-stranded DNA or RNA molecules that can bind to specific target molecules) can be modified with a reactive amine using TFA-ap-dC. This amine can then be used to conjugate a therapeutic agent, creating an ApDC that can specifically deliver the drug to the target cells.[1]

Caption: Workflow for the use of TFA-ap-dC in oligonucleotide modification.

Conclusion

TFA-ap-dC is a vital reagent for the chemical synthesis of modified oligonucleotides, providing a reliable method for the site-specific incorporation of a primary amine. Its utility in the post-synthetic labeling and conjugation of DNA has made it an indispensable tool for researchers and scientists in molecular biology, diagnostics, and drug development. The ability to create custom-functionalized oligonucleotides opens up a vast array of experimental possibilities, from fundamental studies of biological processes to the creation of novel therapeutic and diagnostic agents.

References

An In-depth Technical Guide to the Synthesis and Purification of TFA-ap-dC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N4-(3-trifluoroacetylaminopropyl)-2'-deoxycytidine (TFA-ap-dC), a modified nucleoside increasingly utilized in the development of therapeutic oligonucleotides. The introduction of an aminopropyl linker, protected by a trifluoroacetyl (TFA) group, at the N4 position of deoxycytidine can enhance the binding affinity and nuclease resistance of oligonucleotides. This document outlines the multi-step chemical synthesis of the TFA-ap-dC phosphoramidite and the subsequent purification strategies for oligonucleotides incorporating this modification.

Synthesis of TFA-ap-dC Phosphoramidite

The synthesis of TFA-ap-dC phosphoramidite is a multi-step process that begins with the modification of 2'-deoxycytidine. The key stages involve the introduction of the aminopropyl linker at the N4 position, protection of the exocyclic amine, and subsequent standard phosphoramidite preparation steps.

Logical Workflow for TFA-ap-dC Phosphoramidite Synthesis

Caption: Overall synthetic workflow for TFA-ap-dC phosphoramidite.

Experimental Protocols: Synthesis

1. Synthesis of N4-(3-aminopropyl)-2'-deoxycytidine

A common method for the synthesis of N4-alkylated cytidines involves the activation of the exocyclic amine of 2'-deoxycytidine, followed by nucleophilic substitution with the desired amine. One effective activation method is the use of a condensing agent to form a reactive intermediate.

-

Materials: 2'-deoxycytidine, 1,2,4-triazole, phosphorus oxychloride (POCl₃), 3-aminopropanol, triethylamine, dioxane, dichloromethane (DCM).

-

Protocol:

-

Suspend 2'-deoxycytidine and 1,2,4-triazole in anhydrous acetonitrile.

-

Add triethylamine and cool the mixture to 0°C.

-

Slowly add POCl₃ and stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

In a separate flask, dissolve 3-aminopropanol in a mixture of dioxane and water.

-

Slowly add the activated deoxycytidine solution to the 3-aminopropanol solution and stir at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N4-(3-hydroxypropyl)-2'-deoxycytidine.

-

The hydroxyl group is then converted to an amine, typically via a mesylation or tosylation followed by reaction with sodium azide and subsequent reduction (e.g., with triphenylphosphine or catalytic hydrogenation) to yield N4-(3-aminopropyl)-2'-deoxycytidine.

-

2. Trifluoroacetylation of the Aminopropyl Linker

The primary amine of the aminopropyl linker is protected with a trifluoroacetyl group to prevent side reactions during oligonucleotide synthesis.

-

Materials: N4-(3-aminopropyl)-2'-deoxycytidine, ethyl trifluoroacetate (ETFA) or trifluoroacetic anhydride (TFAA), triethylamine, methanol.

-

Protocol:

-

Dissolve N4-(3-aminopropyl)-2'-deoxycytidine in methanol.

-

Add triethylamine and ethyl trifluoroacetate.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford N4-(3-trifluoroacetylaminopropyl)-2'-deoxycytidine (TFA-ap-dC).

-

3. 5'-DMT Protection

The 5'-hydroxyl group of the modified nucleoside is protected with a dimethoxytrityl (DMT) group.

-

Materials: TFA-ap-dC, 4,4'-dimethoxytrityl chloride (DMT-Cl), anhydrous pyridine.

-

Protocol:

-

Co-evaporate the dried TFA-ap-dC with anhydrous pyridine.

-

Dissolve the residue in anhydrous pyridine.

-

Add DMT-Cl in portions at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with methanol and concentrate the mixture.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane containing a small amount of triethylamine.

-

4. 3'-Phosphitylation

The final step in the phosphoramidite synthesis is the phosphitylation of the 3'-hydroxyl group.

-

Materials: 5'-DMT-TFA-ap-dC, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM).

-

Protocol:

-

Dissolve the 5'-DMT-protected nucleoside in anhydrous DCM under an argon atmosphere.

-

Add DIPEA and cool the mixture to 0°C.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash chromatography on silica gel (pre-treated with triethylamine) to yield the final TFA-ap-dC phosphoramidite as a white foam.

-

| Step | Key Reagents | Typical Solvent(s) | Typical Yield (%) |

| N4-Alkylation | POCl₃, 1,2,4-triazole, 3-aminopropanol | Acetonitrile, Dioxane | 50-70 |

| Trifluoroacetylation | Ethyl trifluoroacetate | Methanol | 85-95 |

| 5'-DMT Protection | DMT-Cl | Pyridine | 80-90 |

| 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Dichloromethane | 85-95 |

Table 1: Summary of Reagents and Typical Yields for TFA-ap-dC Phosphoramidite Synthesis.

Purification of TFA-ap-dC Modified Oligonucleotides

The purification of oligonucleotides containing the hydrophobic TFA-ap-dC modification is crucial to remove failure sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this purpose.[1]

RP-HPLC Purification Workflow

Caption: Workflow for the purification of TFA-ap-dC modified oligonucleotides.

Experimental Protocol: RP-HPLC Purification

A "trityl-on" purification strategy is highly recommended. The hydrophobic DMT group at the 5'-end of the full-length oligonucleotide significantly enhances its retention on the reversed-phase column, allowing for excellent separation from shorter, "trityl-off" failure sequences.[1]

-

Materials: Crude, deprotected, "trityl-on" oligonucleotide solution, Buffer A (0.1 M Triethylammonium acetate (TEAA), pH 7.0), Buffer B (Acetonitrile), C18 RP-HPLC column, HPLC system with a UV detector.

-

Protocol:

-

Sample Preparation: After cleavage from the solid support and deprotection of the nucleobases and phosphate groups (while keeping the 5'-DMT group intact), ensure the crude oligonucleotide solution is clear and free of particulate matter.

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Buffer B in Buffer A.

-

Inject the crude oligonucleotide sample.

-

Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The "trityl-on" product will elute at a higher acetonitrile concentration than the failure sequences.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC or mass spectrometry to identify those containing the pure, full-length product.

-

Pooling and Drying: Pool the pure fractions and evaporate the solvent.

-

Detritylation (Post-Purification):

-

Resuspend the dried, purified "trityl-on" oligonucleotide in a solution of 80% acetic acid in water.

-

Incubate at room temperature for 15-30 minutes.

-

Quench the reaction by adding water.

-

-

Desalting: Desalt the oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column) to remove the cleaved trityl group and acetic acid.

-

| Parameter | Condition |

| Stationary Phase | C18 silica |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient of increasing acetonitrile concentration |

| Detection | UV absorbance at 260 nm |

Table 2: Typical RP-HPLC Conditions for "Trityl-On" Oligonucleotide Purification.

Conclusion

The synthesis of TFA-ap-dC phosphoramidite and the subsequent purification of oligonucleotides containing this modification require a systematic approach with careful control over reaction conditions and purification parameters. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully produce and purify high-quality TFA-ap-dC modified oligonucleotides for a range of therapeutic and diagnostic applications.

References

An In-Depth Technical Guide to TFA-Protected Aminopropargyl dC: Properties, Protocols, and Applications

An in-depth technical guide on the properties and applications of TFA-protected aminopropargyl dC for researchers, scientists, and drug development professionals.

Introduction

5'-Trifluoroacetylamino-5-(propargyl)-2'-deoxycytidine (TFA-protected aminopropargyl dC) is a modified nucleoside critical for the synthesis of functionally enhanced oligonucleotides. It provides a stable, protected primary amine on a propargyl linker attached to the C5 position of deoxycytidine. The trifluoroacetyl (TFA) protecting group is a labile group that can be efficiently removed under basic conditions to expose a primary amine.[1] This amine then serves as a versatile chemical handle for the covalent attachment of a wide array of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents.

The propargyl linker offers spatial separation between the attached molecule and the nucleobase, which can help minimize steric hindrance and preserve the biological activity of the oligonucleotide.[2] This guide provides a comprehensive overview of the properties of TFA-protected aminopropargyl dC, detailed experimental protocols for its use, and its applications in research and drug development.

Core Properties and Handling

The successful application of TFA-protected aminopropargyl dC relies on a clear understanding of its chemical and physical properties. The TFA group ensures the stability of the amine during automated DNA synthesis, while its lability allows for controlled deprotection when conjugation is desired.

Table 1: Summary of Key Properties

| Property | Value/Description | Notes |

| Full Chemical Name | 5'-Trifluoroacetylamino-5-(propargyl)-2'-deoxycytidine | |

| Molecular Formula | C₁₅H₁₅F₃N₄O₅ | |

| Molecular Weight | 404.30 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO | [2] |

| Storage | Store at -20°C, desiccated | To prevent degradation and hydrolysis. |

| Key Moieties | Deoxycytidine: A standard DNA nucleobase. | |

| Propargyl Linker: Provides a three-carbon spacer. | ||

| TFA Protecting Group: Protects the primary amine; removed by base treatment. | [3] |

Synthesis and Incorporation into Oligonucleotides

TFA-protected aminopropargyl dC is typically supplied as a phosphoramidite for use in standard automated solid-phase oligonucleotide synthesis. The phosphoramidite is coupled to the growing oligonucleotide chain at the desired position(s) using the same chemistry as standard A, C, G, and T phosphoramidites.

The workflow for creating a modified oligonucleotide is as follows:

-

Automated DNA Synthesis: The TFA-protected aminopropargyl dC phosphoramidite is incorporated into the desired sequence on a solid support.

-

Standard Deprotection & Cleavage: The oligonucleotide is cleaved from the solid support and the protecting groups on the standard bases are removed using ammonium hydroxide or a similar base. The TFA group is stable under these conditions.

-

Purification: The crude oligonucleotide is purified, typically by HPLC or gel electrophoresis, to isolate the full-length product containing the TFA-protected aminopropargyl dC.

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of the TFA group and subsequent labeling of the aminopropargyl-modified oligonucleotide.

Protocol 1: TFA Deprotection of Aminopropargyl dC

This protocol describes the removal of the TFA protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

TFA-protected aminopropargyl dC-containing oligonucleotide

-

Ammonium hydroxide (NH₄OH), concentrated (28-30%)

-

Nuclease-free water

-

Microcentrifuge tubes

Methodology:

-

Resuspend the purified, lyophilized TFA-protected oligonucleotide in 100 µL of concentrated ammonium hydroxide.

-

Incubate the solution at 55°C for 4-6 hours in a sealed tube.

-

After incubation, cool the tube to room temperature.

-

Lyophilize the sample to dryness in a speed vacuum concentrator to remove the ammonium hydroxide.

-

Resuspend the deprotected oligonucleotide pellet in nuclease-free water or a suitable buffer for the next application.

Protocol 2: Post-Deprotection Labeling with an NHS-Ester Dye

This protocol outlines the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester dye to the deprotected aminopropargyl dC.

Materials:

-

Deprotected aminopropargyl dC-containing oligonucleotide

-

Amine-reactive NHS-ester dye (e.g., a fluorescent dye)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0[4]

-

Desalting column (e.g., Glen Gel-Pak™) or HPLC for purification[4]

Methodology:

-

Dissolve the deprotected oligonucleotide in the conjugation buffer to a concentration of 0.3 to 0.8 mM.[2]

-

Prepare a fresh 10 mg/mL solution of the NHS-ester dye in anhydrous DMF or DMSO.[4]

-

Add a 10-20 fold molar excess of the NHS-ester solution to the oligonucleotide solution.

-

Vortex the mixture gently and incubate at room temperature for at least 6 hours, or overnight for convenience.[5] Protect the reaction from light if using a light-sensitive dye.

-

After incubation, purify the labeled oligonucleotide from the excess dye and unconjugated starting material. This can be achieved through ethanol precipitation followed by HPLC or by using a desalting column.[5]

Table 2: Typical Reaction Conditions for Labeling

| Parameter | Recommended Value |

| Oligonucleotide Concentration | 0.3 - 0.8 mM |

| NHS-Ester Molar Excess | 10-20 fold |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 9.0 |

| Reaction Time | 6-16 hours |

| Reaction Temperature | Room Temperature (20-25°C) |

Visualizations: Structures and Workflows

Visual diagrams are essential for understanding the chemical structures and processes involved in using TFA-protected aminopropargyl dC.

Caption: Chemical structure of TFA-protected aminopropargyl dC.

Caption: Experimental workflow for oligonucleotide modification.

Caption: Logical relationship for creating an Aptamer-Drug Conjugate.

Applications in Research and Drug Development

The ability to introduce a primary amine at a specific site within an oligonucleotide opens up numerous possibilities in basic research and therapeutic development.

-

Fluorescent Labeling: The attachment of fluorescent dyes enables the use of modified oligonucleotides as probes in techniques such as fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule imaging.

-

Immobilization: Oligonucleotides can be tethered to solid supports, such as microarrays or beads, for use in diagnostic assays and affinity purification.

-

Aptamer-Drug Conjugates (ADCs): The primary amine can be used to link a potent therapeutic agent to a DNA or RNA aptamer. The aptamer then acts as a targeting moiety, delivering the drug specifically to cancer cells or other pathological sites, thereby increasing efficacy and reducing off-target toxicity.

-

Biophysical Studies: The site-specific placement of labels can be used to study DNA-protein interactions, DNA bending, and other structural phenomena.

The use of amino acids as moieties in prodrug development has been shown to improve bioavailability and enable targeted delivery, a principle that extends to the modification of oligonucleotides with reactive handles like the one provided by aminopropargyl dC.[6] The development of such modified oligonucleotides is a key strategy in advancing therapeutic candidates with improved pharmacokinetic profiles.[7][8]

References

- 1. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Introduction to modified nucleosides for click chemistry

An In-depth Technical Guide to Modified Nucleosides for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] At the forefront of this chemical philosophy is the azide-alkyne cycloaddition, a powerful bioorthogonal ligation reaction that enables the covalent joining of two molecular entities.[2] This reaction's bioorthogonality—the ability to proceed within a living system without interfering with native biochemical processes—makes it an invaluable tool in chemical biology, diagnostics, and drug development.[3][4]

Modified nucleosides, which are structural analogs of the natural building blocks of DNA and RNA, can be synthesized to contain either an azide or an alkyne functional group.[5] These "clickable" nucleosides serve as chemical handles, allowing for the precise, site-specific labeling and functionalization of nucleic acids.[6] Once incorporated into DNA or RNA through chemical synthesis or cellular metabolic pathways, these handles can be conjugated to a vast array of reporter molecules, such as fluorophores, biotin tags, or therapeutic agents.[7][8]

This guide provides a technical overview of the two primary forms of this reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and details the synthesis and application of modified nucleosides in this context.

Core Concepts: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is critical and depends largely on the experimental context, particularly whether the reaction is performed in vitro or in a living system.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the classic example of click chemistry, involving the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[9][10] This reaction is not spontaneous under mild conditions and requires a copper(I) catalyst.[1] In practice, the catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[11][12]

Advantages:

-

Fast reaction kinetics.

-

High yields and specificity.[1]

-

Uses simple, readily available terminal alkynes.

Disadvantages:

-

The primary drawback is the cytotoxicity of the copper catalyst, which can generate reactive oxygen species (ROS) that damage biomolecules, including the nucleic acid backbone.[11] This limits its application in living cells.

-

The use of copper-stabilizing ligands (e.g., TBTA) is often necessary to improve reaction efficiency and mitigate DNA damage.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues of CuAAC, SPAAC was developed as a copper-free alternative.[13] This reaction utilizes a strained cyclooctyne, the smallest stable cyclic alkyne, as the reaction partner for the azide.[13] The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to proceed rapidly without a catalyst.[14]

Advantages:

-

Truly bioorthogonal and suitable for live-cell and in vivo applications due to the absence of a toxic catalyst.[13][]

-

Highly selective, as neither the azide nor the strained alkyne reacts with other biological functional groups.[]

Disadvantages:

-

Reaction kinetics are generally slower than CuAAC, although highly reactive second and third-generation cyclooctynes (e.g., DIBO, DBCO, DIFBO) have been developed to address this.[14][16]

-

The synthesis of strained cyclooctynes is more complex and they are bulkier than simple terminal alkynes, which can sometimes affect the biological system.

Caption: Comparison of CuAAC and SPAAC pathways.

Synthesis of Modified Nucleosides

The successful application of click chemistry relies on the efficient synthesis of nucleoside analogs bearing azide or alkyne functionalities. These modifications can be introduced at either the sugar moiety or the nucleobase.[9][17]

Alkyne-Modified Nucleosides

A common strategy for synthesizing base-modified alkyne nucleosides is the Sonogashira cross-coupling reaction.[18] This palladium-catalyzed reaction couples a terminal alkyne with a halogenated nucleoside (e.g., 8-bromo-2′-deoxyadenosine or 5-iodo-2'-deoxyuridine).[18] Another approach involves reacting a 5-hydroxymethyluracil derivative with an alkyne-linked alcohol to introduce a flexible linker.[19] Sugar modifications, such as 2'- or 3'-O-propargyl groups, can be introduced using specific phosphoramidites during oligonucleotide synthesis.[2]

Azide-Modified Nucleosides

Azido groups can be introduced at various positions on the sugar ring. For example, 2'-azido-2'-deoxynucleosides can be prepared from a 2'-amino-2'-deoxyuridine precursor via a diazotransfer reaction using reagents like triflyl azide (TfN₃).[20] The synthesis of 3′-azido-3′-deoxythymidine (AZT), a well-known antiviral agent, has paved the way for numerous methods to introduce azides at the 3' position.[6] Azides are versatile handles but can be sensitive to the standard phosphoramidite conditions used in solid-phase oligonucleotide synthesis, requiring careful strategy.[17]

Data Presentation: Reaction Yields and Kinetics

Quantitative data is essential for selecting the appropriate click chemistry reagents and conditions. The following tables summarize representative reaction yields for CuAAC and second-order rate constants for various cyclooctynes used in SPAAC.

Table 1: Representative Yields for CuAAC Reactions with Modified Nucleosides

| Reactants | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Alkyne-Nucleosides + Bile Acid Azides | CuSO₄ / Sodium Ascorbate | H₂O/t-BuOH/THF, RT, 18h | 60–90% | [9] |

| Azido Uridine + Propargyl Alcohol | CuSO₄ / Ascorbate | Not specified | Not specified (Key intermediate) | [21] |

| Azido Nucleoside + Acetylene Theophylline | Cu(I) mediated | Not specified | Not specified (Potent hybrids) | [21] |

| 5-Ethynyl-dU in DNA + Fluorescent Azide | Cu(I) mediated | Cellular environment | High sensitivity |[22] |

Table 2: Comparison of Second-Order Rate Constants for SPAAC Cyclooctynes

| Cyclooctyne | Abbreviation | Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl Azide | Key Features | Reference |

|---|---|---|---|---|

| Cyclooctyne | OCT | ~10⁻³ | First generation, slow kinetics | [16] |

| Dibenzocyclooctynol | DIBO | ~0.3 | Fast kinetics, offers handle for functionalization | [16] |

| Dibenzoannulated cyclooctyne | DBCO | ~0.8 - 1.0 | Widely used, good balance of stability and reactivity | [13] |

| Difluorinated cyclooctyne | DIFO | ~0.4 | Increased reactivity via electron-withdrawing groups | [16] |

| Difluorobenzocyclooctyne | DIFBO | ~76 | Combines fluorine modification with ring strain for very fast kinetics |[14] |

Experimental Protocols

The following protocols provide generalized methodologies for key experiments involving modified nucleosides and click chemistry. Researchers should optimize concentrations and conditions for their specific substrates.

Protocol 1: General CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This protocol describes the conjugation of an azide-containing reporter molecule (e.g., a fluorescent dye) to an oligonucleotide synthesized with a terminal alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-reporter molecule (e.g., dye-azide), 10 mM stock in DMSO

-

Copper(II) sulfate (CuSO₄), 50 mM stock in water

-

Sodium Ascorbate, 100 mM stock in water (prepare fresh)

-

Tris(benzyltriazolylmethyl)amine (TBTA), 10 mM stock in DMSO

-

Nuclease-free water

-

Buffer (e.g., Triethylammonium acetate, pH 7.0)

Procedure:

-

In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water and buffer to the desired final concentration (e.g., 100 µM).

-

Add the azide-reporter stock solution to achieve a 3-5 fold molar excess over the oligonucleotide.

-

Add the TBTA stock solution to a final concentration of approximately 250 µM. Vortex briefly.

-

In a separate tube, premix the CuSO₄ and sodium ascorbate solutions. Add this premix to the reaction tube. The final concentration of CuSO₄ is typically 50-250 µM, with ascorbate at 5-10 fold excess over the copper.[11][12]

-

Vortex the final mixture thoroughly. If precipitation occurs, gentle heating may be required.[23]

-

Incubate the reaction at room temperature overnight (8-16 hours).[24]

-

Purify the labeled oligonucleotide from excess reagents using ethanol precipitation, size-exclusion chromatography, or HPLC.[23][24]

Caption: Experimental workflow for CuAAC labeling.

Protocol 2: General SPAAC Labeling of Metabolically Tagged Cells

This protocol is for labeling cell-surface glycans that have been metabolically tagged with an azide-modified sugar (e.g., Ac₄ManNAz).

Materials:

-

Cells cultured with an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz for 24-72 hours)

-

Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-488), 1 mM stock in DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells in media supplemented with the azido-sugar for 24-72 hours to allow for metabolic incorporation.[13]

-

Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.[13]

-

Dilute the cyclooctyne-fluorophore stock solution in PBS to a final concentration of 10-50 µM.

-

Add the labeling solution to the washed cells.

-

Incubate for 30-90 minutes at 37°C. The optimal time and temperature may vary depending on the cell type and cyclooctyne reactivity.

-

Wash the cells three times with PBS to remove excess unreacted cyclooctyne-fluorophore.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Synthesis of 2'-Azido-2'-Deoxyuridine

This protocol outlines a method to introduce an azide at the 2' position of the ribose sugar.[20]

Materials:

-

Starting Material: 2'-Amino-2'-deoxyuridine

-

Copper(II) sulfate (CuSO₄)

-

Triflyl azide (TfN₃) or Fluorosulfuryl azide (FSO₂N₃) as the diazotransfer reagent

-

Solvent: Mixture of water and methanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2'-amino-2'-deoxyuridine in a suitable solvent mixture (e.g., water/methanol).

-

Add a solution of copper(II) sulfate followed by the diazotransfer reagent (e.g., TfN₃).[20]

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure 2'-azido-2'-deoxyuridine.

Applications in Research and Drug Development

The ability to label and modify nucleic acids using clickable nucleosides has opened up numerous applications.

-

Cell Proliferation Assays: The incorporation of 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog, into newly synthesized DNA is a widely used method to measure cell proliferation.[7] Subsequent CuAAC reaction with a fluorescent azide allows for rapid and sensitive detection, offering a powerful alternative to traditional BrdU assays.[7]

-

DNA and RNA Labeling: Click chemistry enables the attachment of probes to visualize the localization, structure, and dynamics of specific DNA and RNA sequences within cells.[8][22]

-

Drug Development and Discovery: Click chemistry is used to synthesize novel nucleoside analogs and conjugates with potential therapeutic activity, such as anticancer or antiviral agents.[9][21] It is also integral to fragment-based drug discovery, where small molecular fragments that bind to a target are linked together to create high-affinity ligands.[25]

-

Oligonucleotide Synthesis: Modified nucleosides can be used to create oligonucleotides with novel properties, such as therapeutic nucleic acids or aptamers with enhanced binding capabilities (click-SELEX).[7][21]

Caption: Signaling pathway for metabolic labeling.

Conclusion

Modified nucleosides coupled with click chemistry represent a robust and versatile platform for the study and manipulation of nucleic acids. The choice between the rapid, efficient CuAAC for in vitro systems and the biocompatible, catalyst-free SPAAC for live-cell applications provides researchers with a comprehensive toolkit. As synthetic methods for novel clickable nucleosides and more reactive cyclooctynes continue to advance, the applications of this technology in fundamental biology, diagnostics, and the development of next-generation therapeutics will undoubtedly expand.

References

- 1. glenresearch.com [glenresearch.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. metabion.com [metabion.com]

- 9. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. books.rsc.org [books.rsc.org]

- 23. lumiprobe.com [lumiprobe.com]

- 24. lumiprobe.com [lumiprobe.com]

- 25. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to TFA-ap-dC Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage guidelines for TFA-ap-dC, a modified nucleoside increasingly utilized in oligonucleotide-based therapeutics and diagnostics. Understanding the stability profile of this compound is critical for ensuring the integrity, efficacy, and safety of the final oligonucleotide product.

Introduction to TFA-ap-dC

TFA-ap-dC is the abbreviation for 2'-Deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]cytidine. It is a modified deoxycytidine nucleoside where a trifluoroacetyl (TFA)-protected aminopropynyl linker is attached at the C5 position of the pyrimidine ring. The TFA group is a common protecting group for amines in oligonucleotide synthesis, which is typically removed during the final deprotection step to yield a reactive primary amine. This amine can then be used for subsequent conjugation to other molecules such as fluorophores, biotin, or other labels.

Stability of TFA-Protected Amino-Modifiers

The stability of the TFA-protected aminopropynyl-dC, particularly in its phosphoramidite form used for oligonucleotide synthesis, is a key consideration for manufacturing.

Key Stability Factors:

-

Temperature: TFA-protected amino-modifiers are known to be sensitive to elevated temperatures, especially during transport. Prolonged exposure to non-frozen conditions can lead to degradation.

-

Physical State: TFA-protected amino-modifiers are typically supplied as viscous oils, which can be more susceptible to degradation compared to solid-phase reagents. For enhanced stability, particularly for shipping, alternative protecting groups like Phthalic Diamide (PDA) which result in a solid phosphoramidite are available.

-

Moisture: As with all phosphoramidites, exposure to moisture should be minimized to prevent hydrolysis.

Table 1: Qualitative Stability of TFA-Amino-Modifier Phosphoramidites

| Condition | Stability Profile | Recommendations |

| Shipping | Sensitive to prolonged transit and high temperatures. | Use expedited shipping with cold packs. Consider PDA-protected alternatives for international or summer shipments. |

| Storage (Solid/Oil) | Stable in freezer storage (-10 to -30°C) in a dry environment.[1][2] | Store in a desiccated environment at or below -20°C. |

| In Solution | Limited stability of 2-3 days in anhydrous acetonitrile.[1][2] | Prepare solutions fresh and use them promptly. |

Stability of Oligonucleotides Containing ap-dC

Following synthesis and deprotection of the TFA group, the resulting oligonucleotide contains the aminopropynyl-dC modification. The stability of this final product is paramount for its application.

Factors Affecting Stability:

-

pH: Oligonucleotides are most stable in a slightly basic buffer (pH 7.5-8.0). Acidic conditions can lead to depurination, while strongly basic conditions can cause degradation of the phosphodiester backbone.

-

Temperature: While DNA is relatively stable, prolonged exposure to high temperatures can lead to degradation. For long-term storage, freezing is recommended.

-

Nucleases: The presence of nucleases in the experimental environment is a major cause of oligonucleotide degradation.

-

Freeze-Thaw Cycles: While generally considered stable to multiple freeze-thaw cycles, it is good practice to aliquot oligonucleotides to minimize repeated temperature changes and potential contamination.

Table 2: Recommended Storage Conditions for Modified Oligonucleotides

| Storage Form | Temperature | Recommended Buffer | Duration |

| Dry Pellet | -20°C | N/A | Long-term |

| In Solution | -20°C or -80°C | TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) | Long-term |

| In Solution | 4°C | TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) | Short-term |

| In Nuclease-Free Water | -20°C | Nuclease-Free Water | Long-term (less optimal than TE buffer) |

Experimental Protocols for Stability Assessment

To ensure the quality and performance of oligonucleotides containing ap-dC, it is essential to perform stability studies.

Serum Stability Assay

This assay assesses the stability of an oligonucleotide in the presence of nucleases found in serum.

Methodology:

-

Preparation of Oligonucleotide: Resuspend the ap-dC modified oligonucleotide in a suitable buffer (e.g., PBS) to a final concentration of 10 µM.

-

Incubation: Mix the oligonucleotide with 50-90% fetal bovine serum (FBS) or human serum.

-

Time Points: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Analysis: The reaction is quenched at each time point, and the integrity of the oligonucleotide is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or capillary electrophoresis (CE).

-

Quantification: The percentage of intact oligonucleotide at each time point is determined to calculate the degradation rate.

Thermal Stability (Melting Temperature) Assay

The melting temperature (Tm) is the temperature at which 50% of a double-stranded oligonucleotide dissociates into single strands. The incorporation of modifications can affect the Tm.

Methodology:

-

Sample Preparation: Prepare a solution of the ap-dC modified oligonucleotide duplex in a suitable buffer (e.g., 1x PBS).

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Measurement: Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1°C/minute).

-

Data Analysis: The melting curve is generated by plotting absorbance versus temperature. The first derivative of this curve is used to determine the Tm.

Visualizing Key Processes

Degradation Pathway of TFA-Protected Amino-Modifiers

Caption: Factors leading to the degradation of TFA-ap-dC phosphoramidite.

Experimental Workflow for Serum Stability Assay

Caption: Workflow for assessing the stability of ap-dC modified oligonucleotides in serum.

Logical Relationship of TFA Protecting Group

Caption: Orthogonality of the TFA protecting group to acidic conditions.

Conclusion

The stability of TFA-ap-dC is a multi-faceted issue that depends on its state (phosphoramidite vs. incorporated in an oligonucleotide) and the environmental conditions. For the phosphoramidite, careful handling to avoid heat and moisture is crucial. For the final ap-dC modified oligonucleotide, storage in a buffered, nuclease-free environment at low temperatures will ensure its long-term stability and performance in research and development applications. The provided experimental protocols serve as a starting point for researchers to validate the stability of their specific oligonucleotide constructs.

References

The Trifluoroacetyl (TFA) Group: A Technical Guide to a Versatile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to modern organic synthesis, enabling chemists to achieve high yields and purity in the complex, multi-step synthesis of pharmaceuticals and other high-value molecules. Among the diverse array of protecting groups, the trifluoroacetyl (TFA) group stands out for its unique combination of stability under acidic conditions and mild cleavage under basic conditions. This orthogonality makes it an invaluable tool, particularly in peptide synthesis and the development of complex molecular architectures.

This technical guide provides a comprehensive overview of the trifluoroacetyl protecting group, detailing its core principles, applications, quantitative data, and explicit experimental protocols for its use.

Core Principles and Properties

Trifluoroacetylation is the chemical modification of a functional group—most commonly a primary or secondary amine—by introducing a trifluoroacetyl (CF₃CO-) moiety. The powerful electron-withdrawing effect of the three fluorine atoms is central to the group's utility. This effect significantly reduces the nucleophilicity and basicity of the protected amine, rendering the resulting trifluoroacetamide stable to a wide variety of reagents and reaction conditions, especially strong acids.[1]

Key Advantages:

-

Acid Stability: The TFA group is exceptionally stable in highly acidic environments, including conditions used for the cleavage of other common protecting groups like tert-butyloxycarbonyl (Boc) and trityl (Trt).[2] It can also withstand strong nitrating media.[1]

-

Mild Cleavage: Deprotection of the TFA group is efficiently achieved under mild basic conditions, such as treatment with aqueous piperidine, sodium hydroxide, or potassium carbonate in alcohol.[1][3] This ensures the preservation of other sensitive functionalities within the molecule.

-

Orthogonality: The TFA group's stability to acid and lability to base makes it orthogonal to acid-labile protecting groups. This allows for selective deprotection strategies, which are critical in complex syntheses like solid-phase peptide synthesis (SPPS).[2][3][4]

-

Versatility: It is effective for the protection of various functional groups, including amines, guanidines, and hydroxyl groups.[1][3]

Data Presentation

Quantitative data for protecting groups is crucial for planning synthetic routes. The following tables summarize the orthogonal nature of the TFA group and typical reaction conditions for its application.

Table 1: Comparative Deprotection Conditions for Common Amine Protecting Groups [1][2][3]

| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions | Orthogonal To |

| Trifluoroacetyl | TFA | CF₃CO- | Mild Base (e.g., 1 M K₂CO₃ in MeOH/H₂O; Piperidine; 0.2 N NaOH) | Acid-labile groups (Boc, Trt, Pbf), Hydrogenolysis (Cbz) |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong Acid (e.g., 50-95% TFA in DCM) | Base-labile groups (Fmoc, TFA), Hydrogenolysis (Cbz) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc- | Base (e.g., 20% Piperidine in DMF) | Acid-labile groups (Boc, Trt), TFA group |

| Benzyloxycarbonyl | Cbz | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Base-labile groups (Fmoc, TFA) |

| Trityl | Trt | (C₆H₅)₃C- | Mild Acid (e.g., 1-5% TFA in DCM) | Base-labile groups (Fmoc, TFA), Hydrogenolysis (Cbz) |

Table 2: Typical Conditions for Trifluoroacetyl Group Installation and Removal [1][5]

| Transformation | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Time |

| Protection (Amine) | Trifluoroacetic anhydride (TFAA), Triethylamine (TEA) | Dichloromethane (DCM), THF | 0 to 25 | 1 - 4 hours |

| Deprotection | 1 M K₂CO₃ in MeOH/H₂O (4:1) | Methanol/Water | 25 | 2 - 6 hours |

| Deprotection | 20% Piperidine in DMF | Dimethylformamide (DMF) | 25 | 30 min - 2 hours |

| Deprotection | 0.2 M NaOH (aq) | Water/Co-solvent | 25 | 1 - 3 hours |

Applications in Synthesis and Drug Development

Peptide Synthesis

The TFA group is a valuable tool in peptide chemistry. Its stability to the strong acids used to cleave Boc groups or side-chain protecting groups like Pbf and Trt allows for selective deprotection strategies.[2] This orthogonality is crucial for synthesizing complex peptides, including branched or cyclized structures where differential protection of lysine side chains or other functionalities is required.

Guanidine Protection

The guanidinium side chain of arginine is highly basic and requires robust protection during peptide synthesis. The trifluoroacetyl group has been successfully employed as an orthogonal protecting group for guanidines.[3][4][6] It is stable to both Boc and Fmoc synthesis strategies and can be cleanly removed under mild basic conditions, which do not affect most other protecting groups.[3]

Role in Drug Development

The trifluoromethyl (CF₃) moiety, which is the core of the TFA protecting group, is of significant interest in medicinal chemistry. The incorporation of CF₃ groups into drug candidates can profoundly enhance their pharmacological properties. These enhancements include:

-

Increased Metabolic Stability: The C-F bond is extremely strong, and the CF₃ group can block sites of oxidative metabolism, increasing the drug's half-life.

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulated Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with its biological target.

Visualizing Workflows and Logic

Diagrams created using the DOT language provide clear visual representations of the chemical logic and experimental processes involved in using the TFA protecting group.

Experimental Protocols

The following protocols provide generalized procedures for the protection of an amine with the TFA group and its subsequent deprotection.

Protocol 1: Trifluoroacetylation of a Primary or Secondary Amine

This procedure outlines the protection of an amine using trifluoroacetic anhydride (TFAA).

Materials:

-

Amine-containing substrate

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Methodology:

-

Dissolution: Dissolve the amine substrate (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add TEA or DIPEA (1.2 eq.) to the stirred solution.

-

TFAA Addition: Slowly add TFAA (1.1 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature at 0 °C during addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up:

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude TFA-protected amine.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Trifluoroacetylated Amine

This procedure describes the cleavage of the TFA group using mild basic conditions.

Materials:

-

TFA-protected substrate

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH) and Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Round-bottom flask, magnetic stirrer

Methodology:

-

Dissolution: Dissolve the TFA-protected substrate (1.0 eq.) in a 4:1 mixture of Methanol and Water.

-

Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0-3.0 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like DCM or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine. Further purification may be performed if required.

Limitations and Considerations

While versatile, the TFA group has some limitations. During peptide coupling, TFA-protected amino acids can be prone to racemization upon activation.[1] Furthermore, unwanted trifluoroacetylation of free amino groups can occur as a side reaction during solid-phase peptide synthesis, particularly from trifluoroacetate ions present during neutralization steps, leading to chain termination.[7][8] Careful control of reaction conditions is therefore essential.

Conclusion

The trifluoroacetyl protecting group is a powerful and versatile tool in the arsenal of synthetic chemists.[1] Its unique stability profile—robust under acidic conditions while being readily cleaved by mild bases—provides a high degree of orthogonality that is essential for the synthesis of complex molecules.[2] For researchers and professionals in drug development, understanding the strategic application of the TFA group and its inherent physicochemical properties can unlock more efficient and innovative synthetic pathways to novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Aminopropargyl dC Modifications in DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise analysis and manipulation of DNA are fundamental to advancing our understanding of biological processes and developing novel therapeutic strategies. The introduction of modified nucleotides into DNA has emerged as a powerful tool for a wide array of applications, from genomic research to drug discovery. Among these, 5-(3-aminoprop-1-ynyl)-2'-deoxycytidine (aminopropargyl dC) has garnered significant attention due to its versatility and utility in DNA labeling and analysis.

This technical guide provides a comprehensive overview of aminopropargyl dC modifications in DNA. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful tool. The guide covers the synthesis and enzymatic incorporation of aminopropargyl dC, detailed experimental protocols for its application in techniques such as Fluorescence In Situ Hybridization (FISH) and affinity purification, and a discussion of its role in studying cellular processes like the DNA damage response.

Core Concepts: Synthesis and Incorporation

Aminopropargyl dC is a modified deoxycytidine triphosphate that contains a reactive primary amine group attached to the C5 position of the pyrimidine ring via a propargyl linker. This modification allows for a two-step labeling strategy that offers several advantages over the direct incorporation of bulky fluorescently labeled nucleotides.

Synthesis of 5-(3-aminoprop-1-ynyl)-2'-deoxycytidine-5'-triphosphate

The synthesis of aminopropargyl dCTP is a multi-step process that typically involves the modification of a deoxycytidine precursor. While detailed protocols can vary, a general enzymatic approach involves the phosphorylation of the corresponding nucleoside.[1] Enzymatic synthesis methods are often preferred due to their high regio- and stereoselectivity, leading to higher yields under mild reaction conditions.[1] The process generally starts from the aminopropargyl-modified deoxycytidine nucleoside, which is then sequentially phosphorylated to the monophosphate, diphosphate, and finally the triphosphate form using appropriate kinases.[1]

Enzymatic Incorporation into DNA

Aminopropargyl dCTP can be readily incorporated into DNA by a variety of DNA polymerases through standard molecular biology techniques such as Polymerase Chain Reaction (PCR), nick translation, random primed labeling, and reverse transcription.[2][3] The incorporation efficiency can be influenced by the specific polymerase used and the reaction conditions. For instance, Taq polymerase has been shown to incorporate similar amine-modified nucleotides.[4] The aminopropargyl modification is generally well-tolerated by polymerases because the modification at the C5 position of the pyrimidine ring does not interfere with Watson-Crick base pairing. This allows for the generation of DNA probes with a high density of modification.[2]

Key Applications and Experimental Protocols

The primary utility of aminopropargyl dC lies in its ability to serve as a handle for the subsequent attachment of various functional molecules through "click chemistry" or standard amine-reactive coupling.[2] This two-step labeling approach provides greater flexibility in the choice of labels and often results in higher and more consistent labeling efficiencies compared to the direct incorporation of large dye-labeled nucleotides.[2]

Fluorescence In Situ Hybridization (FISH)

Aminopropargyl dC-modified DNA probes are extensively used in FISH applications for the visualization of specific DNA or RNA sequences within cells and tissues.[2][5] The ability to use a wide variety of fluorescent azides in a subsequent click reaction allows for flexibility in experimental design and multiplexing.[6]

Experimental Workflow for FISH Probe Labeling and Hybridization

Detailed Protocol for 3D-FISH using Aminopropargyl dC-labeled Probes

This protocol is adapted from methods using amino-allyl dUTP, which is functionally similar to aminopropargyl dC.[7][8]

-

Probe Labeling by Nick Translation:

-

Prepare a reaction mix containing the DNA probe (e.g., a BAC clone), a nucleotide mix with aminopropargyl dCTP replacing a portion of the dCTP, DNA Polymerase I, and DNase I.

-

Incubate to allow for the incorporation of the modified nucleotide.

-

Purify the aminopropargyl-labeled DNA probe.

-

-

Fluorescent Dye Coupling via Click Chemistry:

-

Dissolve the purified probe in a suitable buffer.

-

Add the fluorescent azide of choice, a copper(I) catalyst (e.g., pre-mixed CuSO₄ and a ligand like TBTA), and a reducing agent (e.g., sodium ascorbate).

-

Incubate in the dark to allow the click reaction to proceed.

-

Purify the fluorescently labeled probe to remove unreacted dye and catalyst.

-

-

Cell Preparation and Hybridization:

-

Adhere cells to slides, fix, and permeabilize them.

-

Denature the cellular DNA and the labeled probe simultaneously.

-

Apply the probe to the slide and incubate overnight for hybridization.

-

-

Washing and Imaging:

-

Perform a series of stringent washes to remove non-specifically bound probe.

-

Counterstain the nuclei with a DNA stain like DAPI.

-

Mount the slide and visualize the fluorescent signals using a fluorescence microscope.

-

Affinity Purification of DNA-Binding Proteins

Biotinylating aminopropargyl dC-modified DNA probes allows for the efficient capture and purification of DNA-binding proteins.[9] This is a powerful technique for identifying and studying protein-DNA interactions.[4][10]

Workflow for Affinity Purification

Experimental Protocol for Biotinylation and Affinity Purification

-

Synthesis and Biotinylation of DNA Probe:

-

Synthesize an oligonucleotide containing the specific DNA binding sequence and incorporate aminopropargyl dC at one or more positions.

-

Perform a click reaction with an azide-modified biotin analog to attach the biotin moiety.

-

Purify the biotinylated oligonucleotide probe.

-

-

Protein Binding and Capture:

-

Incubate the biotinylated DNA probe with a cell lysate or nuclear extract containing the target DNA-binding protein.

-

Add streptavidin-coated magnetic beads or agarose resin to the mixture to capture the biotinylated DNA-protein complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.

-

Elute the bound proteins from the DNA probe using a high-salt buffer or other appropriate elution conditions.

-

-

Analysis of Eluted Proteins:

-

Analyze the eluted proteins by SDS-PAGE, followed by silver staining or Western blotting with an antibody against the protein of interest.

-

For identification of unknown binding partners, the eluted proteins can be analyzed by mass spectrometry.[11]

-

Application in Studying Signaling Pathways: The DNA Damage Response

Aminopropargyl dC-modified DNA can be a valuable tool for investigating cellular signaling pathways, particularly those involving DNA metabolism and repair, such as the DNA Damage Response (DDR).[12][13] The DDR is a complex network of signaling pathways that detects and responds to DNA damage to maintain genomic integrity.[14][15] A key player in the DDR is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by single-stranded DNA (ssDNA) regions that arise at sites of DNA damage or stalled replication forks.[16][17]

Visualizing DNA Damage and Repair with Aminopropargyl dC Probes

Aminopropargyl dC can be incorporated into the genome of cells and subsequently labeled with a fluorescent dye via click chemistry. This allows for the visualization of newly synthesized DNA. In the context of the DNA damage response, this technique could be adapted to visualize sites of DNA repair synthesis. For example, after inducing DNA damage, cells could be pulsed with aminopropargyl dC. The incorporated modified nucleotide would mark the sites of DNA repair, which could then be visualized by fluorescence microscopy after the click reaction. This would allow researchers to study the spatial and temporal dynamics of DNA repair in response to different types of DNA damage and to investigate the colocalization of repair factors with these sites.

ATR Signaling Pathway in Response to DNA Damage

References

- 1. youtube.com [youtube.com]

- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for identifying DNA damage responders through proximity biotinylation of proliferating cell nuclear antigen interactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved enzymatic labeling of fluorescent in situ hybridization probes applied to the visualization of retained introns in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sysbio.gzzoc.com [sysbio.gzzoc.com]

- 8. Quantitative analysis of polymerase chain reaction products using biotinylated dUTP incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. mdpi.com [mdpi.com]

- 12. asset.library.wisc.edu [asset.library.wisc.edu]

- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA-PKcs, ATM, and ATR Interplay Maintains Genome Integrity during Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of ATR-related protein kinase upon DNA damage recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The ATR barrier to replication-born DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Enigmatic Case of TFA-ap-dC

An Examination of a Commercially Available, Yet Scientifically Undocumented, Nucleoside Analogue

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the available information, or lack thereof, concerning the compound identified as TFA-ap-dC (CAS Number: 115899-38-2). Despite its commercial availability as a research chemical, a comprehensive review of scientific literature and chemical databases reveals a significant absence of published research detailing its discovery, synthesis, biological activity, or mechanism of action. This document summarizes the compound's identity based on supplier data and contextualizes its potential role as a nucleoside analogue, while highlighting the current void in empirical data.

Compound Identification and Nomenclature

TFA-ap-dC is a chemical entity listed by various suppliers. However, there is a notable inconsistency in its precise nomenclature across different commercial sources. The most frequently associated names include:

-

TFA-ap-dC

-

2'-Deoxy-N-trifluoroacetyl-2'-aminopurine derivative

-

Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-

-

5-TFA-ap-dC

This ambiguity in naming, particularly the conflicting purine versus cytidine core structures suggested, presents a fundamental challenge in tracing its origin and intended application. For the purpose of this guide, we will refer to it by its most common short name, TFA-ap-dC, and its unique identifier, CAS number 115899-38-2.

The Context of Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. These molecules are structurally similar to natural nucleosides, the building blocks of DNA and RNA. Their therapeutic effect generally stems from their ability to be incorporated into nascent DNA or RNA strands, leading to chain termination, or to inhibit enzymes crucial for nucleic acid synthesis.

The structural elements suggested by the names of TFA-ap-dC, such as a deoxyribose sugar, a modified base (aminopurine or cytidine), and a trifluoroacetyl group, are all features found in various researched nucleoside analogues. The trifluoroacetyl group is often used as a protecting group in chemical synthesis, which could suggest that TFA-ap-dC is a synthetic intermediate rather than a final, biologically active compound.

The Search for Discovery and Initial Research Findings

A rigorous and systematic search of prominent scientific databases and the broader internet was conducted to uncover any research pertaining to TFA-ap-dC. This search included queries for all known synonyms and its CAS number, paired with terms such as "synthesis," "discovery," "biological activity," "mechanism of action," "antiviral," and "anticancer."

The results of this exhaustive search were conclusive: there is no peer-reviewed, published scientific literature detailing the discovery, synthesis, or biological evaluation of a compound specifically identified as TFA-ap-dC or its associated CAS number 115899-38-2.

This absence of data means that the core requirements for a technical whitepaper—quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled.

Hypothetical Experimental Workflow

While no specific experimental data for TFA-ap-dC exists, we can propose a logical workflow for its initial characterization, based on standard practices in nucleoside analogue research. This serves as a hypothetical framework for any future investigation into this compound.

Caption: Hypothetical workflow for the initial investigation of a novel nucleoside analogue.

Conclusion: A Call for Data

TFA-ap-dC (CAS 115899-38-2) represents an anomaly in the landscape of commercially available research chemicals. While it is offered for sale, it lacks the foundational scientific documentation necessary to understand its properties and potential applications. It is plausible that this compound is a synthetic intermediate, a building block for more complex molecules, or a compound that was synthesized and characterized in an industrial setting without public disclosure of the results.

For researchers, scientists, and drug development professionals, the key takeaway is that any investigation into TFA-ap-dC would be entering uncharted territory. The initial and most critical step would be the rigorous chemical and biological characterization of the compound to establish a baseline of data where none currently exists. Without such foundational research, the potential of TFA-ap-dC remains entirely speculative.

An In-depth Technical Guide to the Potential Applications of 2-Aminopurine Deoxyriboside in Molecular Biology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "TFA-ap-dC" does not correspond to a standardly recognized molecule in molecular biology literature. Based on the constituent parts of the term, this guide focuses on the well-characterized and widely used fluorescent nucleoside analog, 2-aminopurine-2'-deoxyriboside (dAP) . "TFA" likely refers to trifluoroacetic acid, a reagent used in the chemical synthesis of oligonucleotides containing such modified bases, often for the removal of protecting groups. "ap" is the common abbreviation for 2-aminopurine, and "dC" (deoxycytidine) is likely a misnomer, as 2-aminopurine is a purine analog that functionally mimics deoxyadenosine.

Introduction to 2-Aminopurine Deoxyriboside (dAP)

2-Aminopurine (2-AP) is a fluorescent analog of the natural purine bases, adenine and guanine.[1][2] When incorporated into DNA as 2-aminopurine-2'-deoxyriboside (dAP), it serves as a powerful, minimally perturbing probe for investigating nucleic acid structure, dynamics, and interactions with other molecules.[3][4][5][6] Unlike the native DNA bases which are essentially non-fluorescent, 2-AP exhibits significant fluorescence that is highly sensitive to its local microenvironment.[2][5] This property makes it an invaluable tool in molecular biology research. 2-AP most commonly base-pairs with thymine, acting as a structural analog of adenine.[1]

Core Properties of 2-Aminopurine Deoxyriboside

The utility of dAP as a molecular probe stems from its distinct spectroscopic and thermodynamic properties when incorporated into oligonucleotides.

Spectroscopic Properties

2-AP possesses a strong fluorescence quantum yield in aqueous solution (approximately 0.68), which is dramatically quenched when it is stacked within a DNA duplex.[5] This quenching is the basis for its use as a probe of DNA conformation.[5][6] The fluorescence of 2-AP can be selectively excited at wavelengths (around 305-310 nm) longer than the absorption maxima of natural DNA bases and aromatic amino acids, minimizing background interference.[5]

Table 1: Spectroscopic Data for 2-Aminopurine Deoxyriboside

| Property | Value | Conditions | Reference |